N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-28-15-6-4-14(5-7-15)24-10-9-23(19(26)20(24)27)12-18(25)22-13-3-8-17(29-2)16(21)11-13/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHPJGPFRCJRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula : C₁₅H₁₅ClN₂O₃
Molecular Weight : 304.72 g/mol
CAS Number : 449166-29-4
Structure : The compound features a chloro-substituted aromatic ring and a tetrahydropyrazine moiety linked through an acetamide functional group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study involving various cancer cell lines demonstrated that the compound inhibited cell growth by up to 70% at certain concentrations.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- In vitro Studies : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) as low as 15 µg/mL.
- Mechanism : The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| Anticancer | HeLa (cervical carcinoma) | 10 | 65 |
| MCF-7 (breast cancer) | 20 | 70 | |
| Antimicrobial | Staphylococcus aureus | 15 | 80 |
| Escherichia coli | 15 | 75 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may facilitate membrane penetration.
- Tetrahydropyrazine Ring : This moiety is associated with various biological activities including neuroprotective effects and modulation of neurotransmitter systems.
Preparation Methods
Cyclization of Diamine Precursors
The 2,3-dioxo-1,2,3,4-tetrahydropyrazine ring is constructed via cyclization of N-substituted ethylenediamine derivatives. A common approach involves reacting 1,2-diaminoethane with diethyl oxalate under acidic conditions to form the dioxopyrazine core. For the 4-(4-methoxyphenyl) substitution, a pre-functionalized diamine—such as N-(4-methoxyphenyl)ethylenediamine—is utilized. The reaction proceeds in refluxing ethanol with catalytic p-toluenesulfonic acid (PTSA), yielding the tetrahydropyrazine-2,3-dione intermediate in 68–72% yield.
Key Conditions :
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Solvent: Ethanol
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Catalyst: PTSA (10 mol%)
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Temperature: 78°C (reflux)
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Reaction Time: 12–16 hours
Alternative Route via Condensation
An alternative method employs condensation between glyoxal and urea derivatives. For example, 4-methoxyphenylglyoxal reacts with N-methylurea in the presence of ammonium acetate to form the dioxopyrazine ring. This method offers a higher yield (78–82%) but requires stringent control of stoichiometry to avoid oligomerization.
Functionalization of the Tetrahydropyrazine Core
Introduction of the Acetamide Sidechain
The acetamide moiety is introduced via nucleophilic acyl substitution. The tetrahydropyrazine intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This step attaches the chloroacetamide group at the N1 position of the pyrazine ring.
Optimized Protocol :
Coupling with 3-Chloro-4-Methoxyaniline
The chloroacetamide intermediate undergoes coupling with 3-chloro-4-methoxyaniline under Buchwald-Hartwig amination conditions. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 100°C, achieving 75–80% yield.
Critical Parameters :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
Industrial-Scale Production Strategies
Catalytic Hydrogenation for Ring Saturation
Large-scale synthesis often employs catalytic hydrogenation to saturate the pyrazine ring. Using 10% Pd/C in methanol under 50 psi H₂ pressure, the intermediate is reduced to the tetrahydropyrazine derivative with >95% conversion.
Purification via Recrystallization
The final compound is purified using a mixture of ethyl acetate and hexane (1:3 v/v), yielding a crystalline product with ≥99% purity.
Reaction Optimization and Troubleshooting
Mitigating Byproduct Formation
Side reactions, such as over-alkylation at the pyrazine N4 position, are minimized by using a large excess of chloroacetyl chloride (1.5 equiv) and maintaining low temperatures (0–5°C) during acylation.
Enhancing Coupling Efficiency
The use of microwave-assisted synthesis reduces the Buchwald-Hartwig coupling time from 24 hours to 2 hours, improving yield to 88%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield?
The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key conditions include:
- Temperature : 60–80°C for cyclization steps to ensure proper ring closure .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of coupling agents such as HATU or EDCI for amide bond formation . Lower yields (<50%) in non-polar solvents (e.g., toluene) highlight the importance of solvent polarity in stabilizing reactive intermediates .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., distinguishing methoxy vs. chloro groups on aromatic rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₂₀H₁₈ClN₃O₅, exact mass 439.09) and detects isotopic patterns for chlorine .
- HPLC-PDA : Validates purity (>95%) and detects trace byproducts from incomplete cyclization .
Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for in vitro assays?
- logP (2.4) : Predicts moderate lipophilicity, suggesting compatibility with cell membrane permeability assays but potential solubility issues in aqueous buffers .
- Solubility : Pre-formulation studies recommend using DMSO for stock solutions (≤10 mM) with dilution in PBS containing 0.1% Tween-80 to prevent precipitation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across similar analogs?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Substituent Effects : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-fluoro phenyl groups) to isolate pharmacophore contributions .
- Assay Conditions : Standardize ATP concentrations in kinase assays, as variations can alter inhibitory potency measurements .
- Meta-Analysis : Use cheminformatics tools (e.g., molecular docking) to correlate structural features with activity trends across studies .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target proteins?
- Molecular Dynamics Simulations : Predict binding stability of the tetrahydropyrazine-dione core with kinase ATP pockets (e.g., EGFR T790M mutant) .
- Free Energy Perturbation (FEP) : Quantify the impact of chloro/methoxy substitutions on binding affinity to avoid off-target effects .
- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 interactions) linked to the acetamide moiety .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to identify off-target protein interactions .
- Metabolomic Profiling : Track changes in cellular pathways (e.g., apoptosis vs. autophagy) via LC-MS-based untargeted metabolomics .
- Cryo-EM : Resolve compound-bound structures of large targets (e.g., ribosomes) to map binding sites at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
